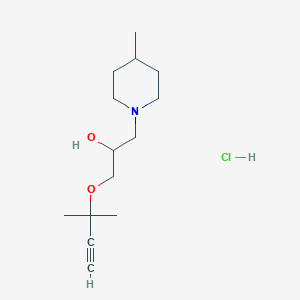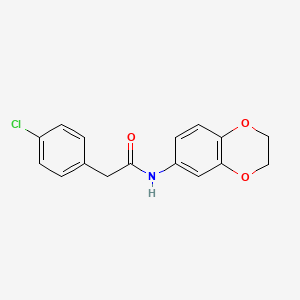
1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a piperidine ring, a propargyl ether, and a secondary alcohol. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Propargyl Ether: This step involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate halide under basic conditions to form the propargyl ether.
Piperidine Ring Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while reduction could yield various alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrobromide
Uniqueness
1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may confer different solubility and stability properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-12(2)7-9-15;/h1,12-13,16H,6-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGYDIJGCYNTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC(C)(C)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Methoxyphenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6047747.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6047757.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047758.png)
![2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID](/img/structure/B6047759.png)
![2-(METHYLSULFANYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B6047770.png)

![9-(TERT-BUTYL)-2-(4-PYRIDYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B6047792.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![(4-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B6047831.png)
![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
